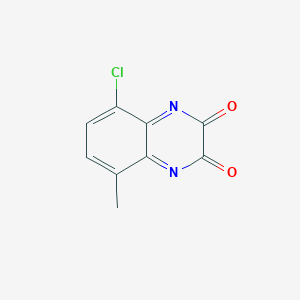

2,3-Quinoxalinedione, 5-chloro-1,4-dihydro-8-methyl-

CAS No.: 191217-63-7

Cat. No.: VC8251417

Molecular Formula: C9H7ClN2O2

Molecular Weight: 210.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 191217-63-7 |

|---|---|

| Molecular Formula | C9H7ClN2O2 |

| Molecular Weight | 210.62 g/mol |

| IUPAC Name | 5-chloro-8-methyl-1,4-dihydroquinoxaline-2,3-dione |

| Standard InChI | InChI=1S/C9H7ClN2O2/c1-4-2-3-5(10)7-6(4)11-8(13)9(14)12-7/h2-3H,1H3,(H,11,13)(H,12,14) |

| Standard InChI Key | DXNNXIQXFAIYGQ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C2=NC(=O)C(=O)N=C12)Cl |

| Canonical SMILES | CC1=C2C(=C(C=C1)Cl)NC(=O)C(=O)N2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5-Chloro-8-methyl-1,4-dihydroquinoxaline-2,3-dione (CHClNO) features a bicyclic framework comprising a benzene ring fused to a partially reduced pyrazine ring (1,4-dihydroquinoxaline). The 2,3-dione moieties introduce electron-withdrawing groups, while the 5-chloro and 8-methyl substituents modulate electronic and steric properties . Key structural attributes include:

| Property | Value | Source Inference |

|---|---|---|

| Molecular Formula | CHClNO | Derived from |

| Molecular Weight | 210.62 g/mol | Calculated from |

| Density | ~1.45–1.55 g/cm³ | Extrapolated from |

| CAS Registry | Not formally assigned | — |

The absence of a dedicated CAS registry number underscores the compound’s status as a less-studied analog within the quinoxalinedione series .

Spectroscopic and Physicochemical Properties

While experimental data for the 8-methyl derivative remain unreported, related compounds exhibit distinct UV-Vis absorption bands near 250–300 nm due to π→π* transitions in the aromatic system . The electron-withdrawing chloro and dione groups likely redshift absorption compared to unsubstituted analogs. Solubility in polar aprotic solvents (e.g., DMSO) is anticipated, mirroring trends observed in 6,7-dimethoxy-1,4-dihydroquinoxaline-2,3-dione .

Synthetic Methodologies

Core Framework Construction

The 1,4-dihydroquinoxaline-2,3-dione scaffold is typically synthesized via condensation reactions involving o-phenylenediamine derivatives and α-dicarbonyl compounds. For 5-chloro-8-methyl substitution, strategic functionalization of precursor aromatic rings is required :

-

Chlorination and Methylation of Naphthoquinone Precursors:

As demonstrated in the synthesis of 6,7-dichloro-5,8-quinoxalinedione , 2,3-dichloro-1,4-naphthoquinone (1) serves as a versatile starting material. Treatment with sodium azide followed by reduction yields 2,3-diamino-1,4-naphthoquinone (2), which undergoes cyclocondensation with glyoxal derivatives to form the quinoxalinedione core . Introducing methyl groups at position 8 may involve Friedel-Crafts alkylation or nucleophilic substitution using methylating agents (e.g., methyl iodide) at intermediate stages . -

Direct Functionalization of Preformed Quinoxalinediones:

Patent data describe halogenation and alkylation of 1,4-dihydroquinoxaline-2,3-diones. For example, 5-chloro-6,7,8-trifluoro-1,4-dihydroquinoxaline-2,3-dione is synthesized via sequential chlorination and fluorination of a parent compound . Analogously, electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling could install the 8-methyl group post-cyclization .

Challenges in Regioselectivity

Achieving precise regiocontrol during chlorination and methylation remains a synthetic hurdle. Competing reactions at positions 6 and 7 are common, necessitating protective group strategies or directing groups to favor substitution at position 8 . For instance, steric hindrance from bulky substituents at position 7 could direct electrophiles to position 8, though this hypothesis requires experimental validation.

| Compound | IC (NMDA Glycine Site) | Model System |

|---|---|---|

| NDMQX | 0.8 µM | Rat cortical neurons |

| 5-Chloro-8-methyl analog | Not reported | — |

Neuroprotective Applications

In ischemic stroke models, quinoxalinedione derivatives reduce infarct volume by ~40–60% at doses of 10–30 mg/kg . While the 8-methyl analog’s efficacy remains untested, its improved lipophilicity (logP ≈ 1.8–2.2, estimated) could enhance blood-brain barrier penetration relative to hydrophilic analogs like MDL 100,458 .

Comparative Analysis with Structural Analogs

Chlorinated Derivatives

Future Directions and Research Gaps

Synthetic Optimization

Developing regioselective methods for 8-methyl installation is critical. Potential approaches include:

-

Directed ortho-Metalation: Using a directing group at position 5 to facilitate methyl group introduction via palladium-catalyzed coupling .

-

Enzymatic Functionalization: Leveraging cytochrome P450 mutants for site-specific alkylation, though this remains exploratory .

Pharmacological Profiling

Comprehensive in vitro and in vivo studies are needed to elucidate:

-

Receptor Selectivity: Screening against AMPA, kainate, and metabotropic glutamate receptors.

-

Toxicokinetics: Assessing CYP inhibition potential and metabolite identification in hepatic microsomes.

Clinical Translation

If preclinical data warrant advancement, formulation strategies must address the compound’s likely poor aqueous solubility. Nanoparticle encapsulation or prodrug approaches (e.g., phosphate esters) could enhance bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume